2-Amino-4-(methylsulfonyl)phenol
Description
Contextual Significance in Modern Chemical Science
The significance of 2-Amino-4-(methylsulfonyl)phenol in contemporary chemical science stems from its multifunctional nature. It serves as a key intermediate and building block in several areas:
Organic Synthesis : The presence of reactive amino and sulfonyl groups makes it a valuable precursor in the synthesis of more complex molecules. smolecule.com Its functional groups allow it to participate in a variety of chemical reactions, useful for creating specialty chemicals. As both an aromatic amine and a phenol (B47542), it can undergo exothermic acid-base reactions to form salts and water. evitachem.comchemicalbook.com
Medicinal Chemistry : The sulfonamide functional group is a well-known pharmacophore found in various antibiotic and anti-inflammatory medications. solubilityofthings.com Consequently, derivatives of this compound are investigated for a range of biological activities, including antimicrobial and anti-cancer properties. solubilityofthings.com Research has explored its potential as a pharmaceutical intermediate, with studies indicating it may interact with biological targets to influence cellular processes like enzyme activity.
Industrial Applications : Beyond the laboratory, this compound is used as an intermediate in the manufacturing of dyes and pigments. guidechem.com Its structural properties contribute to the coloration of the final dye products. guidechem.com
Material Science : The methylsulfonyl group can engage in hydrogen bonding, a property that can influence the physical characteristics of materials. This has led to research into the potential use of this compound in the development of novel materials with specific functionalities. smolecule.com
Overview of Research Trajectories for this compound
Research involving this compound primarily follows three main trajectories: synthetic chemistry, medicinal chemistry, and analytical chemistry.
Synthetic Chemistry
The synthesis of this compound can be achieved through several different chemical pathways. The choice of method often depends on the desired yield, purity, and available starting materials.
Overview of Synthetic Routes for this compound
| Synthetic Route | Description | Key Steps | References |
| From 4-Chlorophenol (B41353) | A three-step approach detailed in patents. | 1. Nitration: 4-Chlorophenol is nitrated to yield 4-chloro-3-nitrophenol. 2. Sulfonation: The sulfonyl group is introduced using methylsulfonyl chloride. 3. Reduction: The nitro group is converted to an amine via catalytic hydrogenation. | |
| From Toluene (B28343) Derivatives | A multi-step process starting with toluene-based compounds. | 1. Chlorosulfonation: Toluene derivatives are treated with chlorosulfonic acid. 2. Ammonolysis: The product is reacted with ammonia (B1221849) to form the amino group. 3. Oxidation: An optional step to modify the structure or improve yield. | evitachem.com |
| From 4-ethylsulfonyl-2-nitro-chlorobenzene | A patented method involving reaction with an alkali followed by reduction. | 1. Reaction with Alkali: 4-ethylsulfonyl-2-nitro-chlorobenzene reacts with an alkali in a solvent to produce 4-(ethylsulfonyl)-2-nitro-phenol. 2. Reduction: The resulting intermediate is reduced to obtain the final product. | google.com |
Medicinal Chemistry and Biological Activity
A significant area of research focuses on the biological activities of this compound, particularly its antimicrobial properties. Studies have shown that it exhibits activity against both bacteria and fungi. The proposed mechanism suggests the amino group may bind to bacterial ribosomes to inhibit protein synthesis, while the methylsulfonyl group enhances solubility and cellular uptake.
Reported Antimicrobial Activity of this compound
| Organism Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) | References |
| Gram-positive Bacteria | Staphylococcus aureus | 15.625 - 62.5 µM | |
| Enterococcus faecalis | 62.5 - 125 µM | ||
| Fungi | Candida albicans | 31.2 µg/mL | |
| Aspergillus niger | 62.5 µg/mL |
Beyond antimicrobial effects, research has also highlighted its potential as a peroxisome proliferator-activated receptor alpha (PPARα) antagonist, demonstrating antiproliferative activity in certain cancer cell lines. It has also been used as a precursor in the synthesis of compounds tested for anti-inflammatory properties. evitachem.com
Analytical Chemistry
In the field of analytical chemistry, this compound is utilized in the development of detection and quantification methods. Its distinct chemical structure, featuring both amino and sulfonyl groups, makes it detectable by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). smolecule.com Research in this area focuses on creating reliable methods for its analysis in various mixtures. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMBHYNCSYPOO-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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DSSTOX Substance ID |
DTXSID8024490 | |
| Record name | 2-Amino-4-(methylsulfonyl)phenol | |
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Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992) | |
| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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Solubility |
1 to 5 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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CAS No. |
98-30-6 | |
| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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| Record name | 2-Amino-4-(methylsulfonyl)phenol | |
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| Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
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| Record name | Phenol, 2-amino-4-(methylsulfonyl)- | |
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| Record name | 2-Amino-4-(methylsulfonyl)phenol | |
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| Record name | 2-amino-4-(methylsulphonyl)phenol | |
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| Record name | 2-Amino-4-(methylsulfonyl)phenol | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
| Record name | 2-AMINO-4-(METHYLSULFONYL)PHENOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthetic Pathways and Advanced Methodologies for 2 Amino 4 Methylsulfonyl Phenol
Historical Development of Synthetic Approaches to 2-Amino-4-(methylsulfonyl)phenol
Early synthetic chemistry often focused on establishing fundamental reaction sequences to produce novel compounds. While a detailed historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, the development of its synthetic routes is intrinsically linked to the broader history of organic synthesis, particularly aromatic substitution reactions.
Multi-Step Synthetic Routes to this compound
The production of this compound is typically achieved through carefully designed multi-step sequences. evitachem.com These routes are characterized by a series of fundamental organic reactions tailored to introduce the required functional groups—amino (-NH2), hydroxyl (-OH), and methylsulfonyl (-SO2CH3)—onto an aromatic ring in the correct orientation.
Chlorosulfonation is a critical step in synthetic routes starting from toluene (B28343) derivatives. google.comevitachem.com This reaction introduces the sulfonyl group, which is a precursor to the final methylsulfonyl group. In a typical procedure, the toluene derivative is reacted with a chlorosulfonating agent, such as chlorosulfonic acid. google.comevitachem.com The reaction conditions are carefully controlled to ensure selective substitution. For instance, one method involves cooling the reaction mixture to between -10°C and 0°C before the dropwise addition of the chlorosulfonating reagent, followed by heating to reflux to complete the reaction. google.com
Note: The specific details in the table refer to the synthesis of a related key intermediate, illustrating the process steps.
Alternative Synthetic Strategies for this compound
Beyond the routes starting with toluene, alternative synthetic strategies have been developed, often beginning with different precursors like 4-chlorophenol (B41353). These methods provide flexibility and can offer advantages in terms of yield or avoidance of certain challenging intermediates.
One prominent alternative three-step approach involves:
Nitration : 4-Chlorophenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 0–15°C. This step yields 4-chloro-3-nitrophenol.
Sulfonation : The nitro-intermediate is then treated with methylsulfonyl chloride to introduce the sulfonyl group, resulting in the formation of a nitro-sulfonyl intermediate.
Reduction : The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) or via a chemical reduction using iron in acetic acid (Fe/AcOH). This route has been reported to achieve high final yields of 83–87%.
Emerging methodologies are also being explored to improve the synthesis. Microwave-assisted synthesis has shown promise, with preliminary studies indicating the potential for significantly reduced reaction times (30 minutes) and improved yields (up to 91%). Biocatalytic routes, using engineered enzymes from microorganisms like Pseudomonas putida, represent a green chemistry approach, though current reported yields are more moderate at 45%.
| Key Reagents | Chlorosulfonic acid, Ammonia (B1221849) google.com | HNO₃/H₂SO₄, Methylsulfonyl chloride, H₂/Pd-C |
Sulfonyl Chloride Reactivity with Phenolic Compounds for this compound
The reaction of sulfonyl chlorides with phenolic compounds is a key step in several synthetic routes to produce this compound. This reaction typically involves the formation of a sulfonamide or a sulfonate ester, depending on the specific reactants and conditions.
One common method involves the reaction of an aminophenol with a sulfonyl chloride. For instance, the reaction of 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride yields N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. researchgate.net This type of reaction is a general method for preparing sulfonamides, where an amine group reacts with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid formed. researchgate.net
Another approach involves the sulfonation of a phenolic compound first, followed by amination. For example, 4-chlorophenol can be nitrated, then treated with methylsulfonyl chloride to introduce the sulfonyl group, and finally, the nitro group is reduced to an amine. This multi-step process allows for the strategic placement of the functional groups on the aromatic ring.
The reactivity of sulfonyl chlorides with phenols is influenced by the electronic properties of both reactants. Electron-donating groups on the phenol (B47542) increase its nucleophilicity, facilitating the reaction. Conversely, electron-withdrawing groups on the sulfonyl chloride make the sulfur atom more electrophilic and thus more reactive. researchgate.net
Here is a table summarizing the reactivity of sulfonyl chlorides with phenolic compounds in the synthesis of related structures:
| Phenolic Compound | Sulfonyl Chloride | Product | Reference |
| p-aminophenol | Benzenesulfonyl chloride | N-(4-Hydroxyphenyl)benzenesulfonamide | nih.gov |
| 2-aminophenol | 4-methylbenzenesulfonyl chloride | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | researchgate.net |
| Phenol | Various substituted sulfonyl chlorides | Substituted sulfonate esters | researchgate.net |
Stereoselective Synthesis and Isomer Control in this compound Derivatives
While this compound itself is not chiral, the synthesis of its derivatives can involve stereoselective steps, particularly when chiral centers are introduced into the molecule. The control of isomers is also a critical aspect of synthesizing this compound to ensure the desired substitution pattern on the aromatic ring.
Isomer control is primarily achieved by carefully selecting the starting materials and the reaction sequence. For example, starting with a specific isomer of a substituted phenol or aniline (B41778) will dictate the final position of the amino and methylsulfonyl groups. In a patented method, 4-ethylsulfonyl-2-nitro-chlorobenzene is used as a starting material to specifically synthesize 2-amino-4-(ethylsulfonyl)phenol (B1330959). google.com This route ensures the correct placement of the amino and ethylsulfonyl groups.
The synthesis often involves a nitration step, where the directing effects of the existing substituents on the aromatic ring guide the position of the incoming nitro group. For instance, in the synthesis starting from 4-chlorophenol, nitration yields 4-chloro-3-nitrophenol, which then leads to the desired 2-amino-4-substituted phenol derivative after subsequent reactions.
Although stereoselective synthesis is not directly applicable to this compound, the principles are relevant when synthesizing its chiral derivatives. For example, if a chiral amine were used in the synthesis, or if a chiral center were created in a side chain, stereoselective methods would be necessary to control the stereochemistry of the final product.
The following table outlines a synthetic route that demonstrates isomer control:
| Starting Material | Key Intermediate | Final Product | Reference |
| 4-ethylsulfonyl-2-nitro-chlorobenzene | 4-(ethylsulfonyl)-2-nitrophenol | 2-amino-4-(ethylsulfonyl)phenol | google.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves using less hazardous reagents, reducing waste, and improving energy efficiency.
One area of focus is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, research in peptide synthesis, a field that also involves amino group protection and coupling reactions, is exploring the use of water as a solvent. semanticscholar.org While not directly reported for this compound, these advancements suggest potential future directions.
Another green chemistry approach is the use of catalytic methods. Catalytic hydrogenation, for example, is a common method for reducing a nitro group to an amine, using a catalyst like palladium on carbon (Pd/C). This method is generally considered greener than using stoichiometric reducing agents like iron in acetic acid, as it produces less waste. The reusability of the catalyst is also a key advantage.
Microwave-assisted synthesis is another emerging green methodology. Preliminary studies have shown that microwave heating can significantly reduce reaction times and improve yields in the synthesis of related compounds.
Biocatalysis, using enzymes or whole microorganisms to carry out chemical transformations, represents a promising green alternative. For example, engineered Pseudomonas putida has been used to achieve sulfotransferase activity in aqueous media, demonstrating the potential for biocatalytic routes in the synthesis of sulfonyl-containing compounds.
The following table summarizes some green chemistry approaches relevant to the synthesis of this compound and its derivatives:
| Green Chemistry Principle | Application/Method | Potential Benefit | Reference |
| Use of Safer Solvents | Aqueous media | Reduced use of volatile organic compounds | semanticscholar.org |
| Catalysis | Catalytic hydrogenation (H₂/Pd-C) | Higher atom economy, less waste | |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields | |
| Use of Renewable Feedstocks/Biocatalysis | Engineered microorganisms (e.g., Pseudomonas putida) | Use of renewable resources, milder reaction conditions |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylsulfonyl Phenol
Aromatic Ring Substitutions of 2-Amino-4-(methylsulfonyl)phenol
The aromatic ring of this compound is subject to electrophilic substitution reactions, with the reactivity and orientation of incoming electrophiles being heavily influenced by the existing substituents. byjus.com
The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. libretexts.orgrutgers.edu They increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. byjus.com Conversely, the methylsulfonyl (-SO2CH3) group is a deactivating, meta-directing group due to its electron-withdrawing nature.
Given the positions of the existing groups (amino at C2, hydroxyl at C1, and methylsulfonyl at C4), the directing effects can be summarized as follows:
Amino group (-NH2) at C2: Directs incoming electrophiles to the ortho (C3) and para (C6) positions.
Hydroxyl group (-OH) at C1: Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Methylsulfonyl group (-SO2CH3) at C4: Directs incoming electrophiles to the meta (C3, C5) positions.
The combined influence of these groups suggests that the most likely positions for electrophilic attack are C3, C5, and C6. The strong activating effects of the amino and hydroxyl groups generally dominate, favoring substitution at the positions they activate. libretexts.org
Nitration: Phenols can be nitrated rapidly, even with dilute nitric acid. noaa.gov The reaction of this compound with nitric acid is expected to yield nitrated products. smolecule.comsmolecule.com For instance, direct nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com However, with strongly activating groups like amino and hydroxyl present, the reaction can be vigorous and may lead to multiple nitrations or oxidative decomposition. libretexts.org
Sulfonation: Phenols are readily sulfonated, for example, by concentrated sulfuric acid at room temperature, in a reaction that generates heat. noaa.gov The sulfonation of this compound is a feasible reaction. smolecule.comsmolecule.com
Halogenation: The high reactivity of phenols allows for halogenation even without a Lewis acid catalyst. byjus.com For example, the bromination of phenol is often difficult to control, leading to di- and tri-substituted products. libretexts.org
Reactivity of the Amino Group in this compound
The amino group imparts basic and nucleophilic properties to the molecule.
The amino group in this compound can act as a nucleophile. evitachem.com In neutral conditions, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.net For example, in the synthesis of acetaminophen (B1664979) from 4-aminophenol, the amino group preferentially reacts with acetic anhydride. researchgate.net
The amino group's lone pair of electrons can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. A common reaction for aromatic amines is the formation of sulfonamides by reacting with sulfonyl chlorides. researchgate.net For instance, 2-aminophenol (B121084) reacts with 4-methylbenzenesulfonyl chloride to produce N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. researchgate.net
As an aromatic amine, this compound is a chemical base and can neutralize acids to form salts and water. noaa.govchemicalbook.com These acid-base reactions are exothermic. noaa.govchemicalbook.com The amount of heat evolved during neutralization is largely independent of the amine's strength as a base. noaa.gov In a strongly acidic solution, the amino group is more likely to be protonated than the hydroxyl group, forming an ammonium (B1175870) salt. researchgate.net
Table 1: Acid-Base Reactivity of the Amino Group
| Reactant | Product | Reaction Type |
|---|
The amino group in this compound can lead to incompatibilities with various substances. Amines may react exothermically and be incompatible with isocyanates, halogenated organics, peroxides, phenols (which are acidic), epoxides, anhydrides, and acid halides. noaa.govchemicalbook.com When combined with strong reducing agents like hydrides, amines can generate flammable gaseous hydrogen. noaa.gov
Table 2: Incompatible Materials with the Amino Group
| Incompatible Material | Potential Hazard |
|---|---|
| Isocyanates | Exothermic reaction noaa.govchemicalbook.com |
| Halogenated Organics | Exothermic reaction noaa.govchemicalbook.com |
| Peroxides | Exothermic reaction noaa.govchemicalbook.com |
| Phenols (acidic) | Exothermic reaction noaa.govchemicalbook.com |
| Epoxides | Exothermic reaction noaa.govchemicalbook.com |
| Anhydrides | Exothermic reaction noaa.govchemicalbook.com |
| Acid Halides | Exothermic reaction noaa.govchemicalbook.com |
Reactivity of the Methylsulfonyl Group in this compound
Electrophilic Substitution Reactions on the Sulfonyl Moiety of this compound
The methylsulfonyl (-SO2CH3) group itself is generally not susceptible to direct electrophilic attack. It is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, its presence strongly influences the reactivity of the aromatic ring. While direct electrophilic substitution on the sulfur atom is not a typical reaction pathway, the term can sometimes be used to refer to reactions involving the sulfonyl group's influence or its departure from the ring (ipso-substitution).
Heteroaryl sulfones have emerged as effective reagents for the arylation of nucleophiles like cysteine, where the sulfonyl group acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, not an electrophilic one. nih.gov This highlights the primary role of the sulfonyl group as a leaving group rather than a site for electrophilic attack. General statements suggest the sulfonyl group can engage in electrophilic substitutions, but this typically refers to its meta-directing effect on the aromatic ring. evitachem.com
Oxidation to Sulfone Derivatives of this compound
The term "oxidation to sulfone derivatives" for this compound is chemically imprecise, as the methylsulfonyl group is already in a high oxidation state (a sulfone). evitachem.comorganic-chemistry.org The synthesis of this compound itself can be achieved through the oxidation of a precursor containing a methylthio group (-SCH3). organic-chemistry.org
However, other parts of the this compound molecule can undergo oxidation. The amino and hydroxyl groups are susceptible to oxidation, which could lead to the formation of various "derivatives" that still contain the sulfone moiety. For example, the oxidation of aminophenols can lead to the formation of quinone-imine structures, and further reactions can lead to polymeric materials. The specific products would depend on the oxidizing agent used and the reaction conditions. For instance, oxidizing agents like hydrogen peroxide are mentioned in the context of reactions involving this compound. evitachem.com
A related synthetic pathway involves the reduction of a nitro group to form the amine. For example, 2-amino-4-(ethylsulfonyl)phenol (B1330959) can be synthesized by first creating 4-(ethylsulfonyl)-2-nitrophenol and then reducing the nitro group. google.com This underscores that the reactivity often centers on the other functional groups, while the sulfonyl group remains intact.
| Functional Group | Potential Oxidation Reaction |
| Amino (-NH₂) | Can be oxidized, potentially leading to polymerization or formation of nitroso/nitro compounds under harsh conditions. |
| Phenolic Ring | Can be oxidized to form quinone-like structures. |
| Methylsulfonyl (-SO₂CH₃) | Already in a high oxidation state; generally resistant to further oxidation. |
Structure Activity Relationship Sar Studies and Computational Modeling for 2 Amino 4 Methylsulfonyl Phenol
Molecular Structure Analysis and Functional Group Contributions to 2-Amino-4-(methylsulfonyl)phenol Properties
The phenol (B47542) group , consisting of a hydroxyl (-OH) group attached to the benzene (B151609) ring, is a key feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological macromolecules such as enzymes and receptors. The acidic nature of the phenolic proton can also be important for certain biological interactions.
The methylsulfonyl group (-SO2CH3) at the para position is a strong electron-withdrawing group. This group can significantly impact the acidity of the phenolic hydroxyl group and the basicity of the amino group. Furthermore, the sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, and the entire group can contribute to the molecule's solubility and metabolic stability. evitachem.com
The relative positions of these three functional groups on the benzene ring are critical. The ortho-amino phenol arrangement can lead to intramolecular hydrogen bonding between the amino and hydroxyl groups, which can affect the molecule's conformation and its ability to interact with external targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.22 g/mol |
| Melting Point | 156.0 to 160.0 °C |
| Boiling Point (Predicted) | 436.3±45.0 °C |
| Density (Predicted) | 1.419±0.06 g/cm3 |
| Water Solubility | Slightly soluble |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Data sourced from various chemical databases. evitachem.comchemicalbook.comchemchart.com |
In Silico Approaches to this compound Bioactivity
In silico methods, which utilize computer simulations, have become indispensable tools in drug discovery and development for predicting the biological activity of molecules and understanding their mechanism of action at a molecular level.
Molecular modeling studies of this compound have been employed to investigate its potential interactions with biological targets. One area of interest has been its potential as a scaffold for the development of cyclooxygenase-2 (COX-2) inhibitors. evitachem.com COX-2 is an enzyme involved in inflammation and pain pathways.
Computational docking simulations can predict the binding orientation and affinity of this compound within the active site of the COX-2 enzyme. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the functional groups of the compound and the amino acid residues of the enzyme's active site. For instance, the methylsulfonyl group is a common feature in several selective COX-2 inhibitors, where it is known to interact with a specific side pocket in the COX-2 active site.
The predictions from in silico studies must be validated through experimental testing. A crucial step in the drug discovery process is to correlate the computational findings with the results of in vitro biological assays. Research has indicated that molecular modeling studies of compounds synthesized using this compound as a starting material have been correlated with their in vitro COX-2 inhibitory activities. evitachem.com
This correlation allows for the refinement of the computational models and provides a stronger basis for the rational design of more potent and selective analogs. By comparing the predicted binding energies from molecular docking with the experimentally determined inhibitory concentrations (e.g., IC50 values), researchers can establish a quantitative structure-activity relationship (QSAR).
Influence of Substituent Modifications on this compound Bioactivity
Understanding how modifications to the chemical structure of this compound affect its biological activity is a cornerstone of SAR studies. By systematically altering the functional groups, researchers can probe their individual contributions and optimize the molecule's properties.
Modifications to the amino group , such as acylation or alkylation, would alter its basicity and hydrogen bonding capacity. These changes could significantly impact the molecule's interaction with its biological target. For example, converting the primary amine to a secondary or tertiary amine could introduce steric hindrance or create new hydrophobic interactions.
Altering the hydroxyl group , for instance, through etherification or esterification, would eliminate its ability to act as a hydrogen bond donor and change its acidic character. This could be detrimental if the hydroxyl group is critical for binding to a specific target.
Modifications of the methylsulfonyl group , such as replacing the methyl group with larger alkyl or aryl substituents, could influence the molecule's steric and electronic properties. Such changes could affect how the sulfonyl group fits into a binding pocket and its ability to form key interactions.
Systematic studies involving the synthesis and biological evaluation of a series of analogs with these modifications are necessary to build a comprehensive SAR profile for this class of compounds. This knowledge is invaluable for guiding the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Biological and Pharmacological Investigations of 2 Amino 4 Methylsulfonyl Phenol
Mechanisms of Biological Action for 2-Amino-4-(methylsulfonyl)phenol
The biological activities of this compound are rooted in its chemical structure, which facilitates a variety of interactions at the molecular level. The presence of an amino group, a hydroxyl group, and a methylsulfonyl group on a benzene (B151609) ring confers upon it the ability to engage with biological systems in multiple ways.
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids) of this compound
The fundamental mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. evitachem.com The amino group of the compound can act as a hydrogen bond donor, which allows it to bind to the active or allosteric sites of enzymes, thereby influencing their activity. evitachem.com
Studies on aminophenol derivatives have shown their potential to interact with DNA. For instance, certain 4-aminophenol Schiff base derivatives have been observed to interact with human blood DNA, causing changes in the DNA's spectral properties. mdpi.comnih.govresearchgate.netsemanticscholar.org These interactions, characterized by hyperchromism and bathochromic shifts in the spectra of some derivatives, suggest a binding mode that could be indicative of potential anticancer applications. mdpi.comnih.govresearchgate.netsemanticscholar.org While these studies were not conducted on this compound itself, they provide a framework for understanding how the aminophenol scaffold can engage with nucleic acids.
Enzyme Activity Modulation by this compound (e.g., Cyclooxygenase Inhibition)
A significant area of investigation for compounds containing the methylsulfonylphenyl moiety is their ability to modulate the activity of enzymes, particularly cyclooxygenase (COX). The COX enzymes are key to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory therapies.
While direct studies on the COX inhibitory activity of this compound are not extensively available, research on structurally related compounds provides compelling evidence for its potential in this area. For example, paracetamol (acetaminophen), a para-aminophenol derivative, is thought to exert its analgesic and antipyretic effects through the inhibition of COX isoforms in the central nervous system. medex.com.bd Furthermore, its metabolite, p-aminophenol, has been shown to suppress nitric oxide secretion from stimulated microglia, an effect that is independent of COX inhibition. oaepublish.com
More directly, a series of indole (B1671886) derivatives containing a 2-(4-(methylsulfonyl)phenyl) group have been synthesized and evaluated for their COX-2 inhibitory activity and in vivo anti-inflammatory effects. researchgate.net Some of these compounds exhibited potent and selective inhibition of COX-2. researchgate.net For instance, 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated a 90.5% inhibition of inflammation in in-vivo studies. These findings strongly suggest that the 4-(methylsulfonyl)phenyl group is a key pharmacophore for COX-2 inhibition.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Compounds
| Compound | Target Enzyme | IC50 (µM) | Percent Inhibition | Notes |
| Indole Derivative with 2-(4-(methylsulfonyl)phenyl) | COX-2 | Not specified | 90.5% (in vivo) | |
| Paracetamol (Acetaminophen) | COX-1, COX-2, COX-3 | Not specified | Weak anti-inflammatory activity | medex.com.bd |
| p-aminophenol | Not COX-dependent | Not applicable | Suppresses nitric oxide secretion | oaepublish.com |
Gene Expression Regulation by this compound (e.g., Transcription Factors, Epigenetic Regulators)
Phenolic compounds, as a class, are known to modulate gene expression through various mechanisms, including epigenetic modifications. nih.govbiologists.comresearchgate.netnih.gov These compounds can influence DNA methylation, histone modifications, and the expression of microRNAs, all of which play crucial roles in regulating which genes are turned on or off. nih.govresearchgate.netnih.gov
For example, polyphenols have been shown to affect DNA methylation, with some acting as inhibitors of histone deacetylases, which can lead to the suppression of tumor and inflammation-related genes. nih.govresearchgate.net They can also regulate the expression of individual miRNAs that are involved in inflammatory and antioxidant responses. nih.gov Some polyphenols, like resveratrol and quercetin, can activate the transcription factor Nrf2, which in turn triggers the expression of antioxidant enzymes. walshmedicalmedia.com Others, such as curcumin, can inhibit the activity of NF-κB, a key regulator of inflammation. walshmedicalmedia.com While specific studies on the gene regulatory effects of this compound are not available, the broader activities of phenolic compounds suggest that it may also possess the ability to influence cellular function through the regulation of gene expression. nih.govresearchgate.netnih.govwalshmedicalmedia.com
Antimicrobial Activity of this compound and its Derivatives
The search for new antimicrobial agents is a critical area of pharmaceutical research. Aminophenol derivatives have demonstrated a range of antimicrobial activities. Studies on synthesized 4-aminophenol Schiff's bases have shown broad-spectrum activity against various strains of Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. mdpi.comnih.gov
The antimicrobial efficacy of these derivatives is influenced by their specific chemical structures. For example, in one study, different 4-aminophenol Schiff base derivatives exhibited varying levels of activity against bacteria such as Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.comnih.gov The presence of certain substituents on the phenyl ring was found to affect the lipophilicity of the compounds, which in turn influences their antimicrobial potential. mdpi.com While direct data on the antimicrobial spectrum of this compound is limited, the established activity of related aminophenol compounds suggests that it and its derivatives are promising candidates for further antimicrobial investigation. mdpi.comnih.govsemanticscholar.org
Table 2: Antimicrobial Activity of 4-Aminophenol Derivatives (Zone of Inhibition in mm)
| Microbial Strain | S-1 | S-2 | S-3 | S-4 | S-5 | Metronidazole | Nystatin |
| Staphylococcus aureus | 11.23 | 14.34 | 12.33 | 12.78 | 12.54 | 22.34 | - |
| Micrococcus luteus | 10.34 | 13.56 | 11.45 | 11.67 | 11.89 | 21.45 | - |
| Staphylococcus epidermidis | 12.45 | 11.78 | 12.56 | 13.45 | 12.67 | 23.45 | - |
| Bacillus subtilis | 11.56 | 12.67 | 13.45 | 11.56 | 12.34 | 22.56 | - |
| Bordetella bronchiseptica | 12.34 | 12.45 | 11.67 | 12.45 | 11.45 | 23.67 | - |
| Saccharomyces cerevisiae | 11.78 | 12.45 | 12.34 | 11.89 | 12.56 | - | 18.56 |
| S-1 to S-5 represent different synthesized 4-aminophenol Schiff base derivatives. Data extracted from a study on 4-aminophenol derivatives and does not represent this compound directly. mdpi.com |
Anti-Inflammatory Properties of this compound and its Derivatives
The anti-inflammatory potential of this compound and its derivatives is a significant area of interest, largely due to the known anti-inflammatory effects of phenolic compounds and molecules containing sulfonyl groups. As discussed previously, the potential for COX inhibition by the 4-(methylsulfonyl)phenyl moiety is a key indicator of anti-inflammatory activity. researchgate.net
Antioxidant Properties of this compound and its Pharmaceutical Implications
The chemical structure of this compound, which incorporates both a phenolic hydroxyl (-OH) group and an amino (-NH2) group on an aromatic ring, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to act as free radical scavengers, donating a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The presence of the amino group can further enhance this potential through its electron-donating nature, which can stabilize the resulting phenoxyl radical.
The pharmaceutical implications of such antioxidant properties are significant. By reducing oxidative stress, compounds with this scaffold could theoretically contribute to the prevention or treatment of conditions where cellular damage from ROS is a key factor, including inflammatory diseases and neurodegenerative disorders. This potential antioxidant function complements its primary role as a key chemical intermediate in the synthesis of various pharmaceuticals. evitachem.com
Role in Neurological Health: Formulation Stability and Efficacy with Complementary Agents (e.g., Oxcarbazepine)
The investigation of this compound in the context of neurological health is an emerging area. Its role is primarily understood as a precursor or building block for more complex molecules with therapeutic potential. While direct studies linking this compound with complementary agents like the anticonvulsant Oxcarbazepine are not prominent in current research, the general class of sulfonamide and sulfonyl-containing compounds has relevance in neurology.
The stability of formulations containing phenolic and amino groups is a critical aspect of pharmaceutical development. These functional groups can be susceptible to oxidation, which can lead to degradation of the active pharmaceutical ingredient (API), loss of potency, and the formation of impurities. Therefore, formulation studies would need to address factors such as pH, exposure to light and oxygen, and the use of appropriate excipients and antioxidants to ensure a stable and effective product.
The efficacy of a potential neuroactive drug derived from this scaffold could be enhanced when used in combination with established medications like Oxcarbazepine. Such combination therapies are common in managing complex neurological disorders, aiming to target different pathways, improve symptom control, and potentially reduce side effects by allowing for lower doses of each agent. However, specific research on the formulation stability and synergistic efficacy of this compound with Oxcarbazepine remains a topic for future investigation.
Investigation of this compound as a Prodrug Precursor and its Derivatives
This compound is a valuable precursor in medicinal chemistry, particularly for the development of prodrugs and bioactive derivatives. evitachem.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to overcome challenges such as poor solubility, limited bioavailability, or instability of the parent drug.
The exocyclic amino group of this compound is a prime site for chemical modification to create prodrugs. For example, amino acid conjugation can be used to create amide linkages. This approach has been successfully used for other aromatic amines, such as 2-(4-aminophenyl)benzothiazoles, to create water-soluble, chemically stable prodrugs that can be administered intravenously. nih.govmdpi.com Once in the body, endogenous enzymes like peptidases can cleave the amide bond, releasing the active parent amine. nih.gov
This strategy offers several advantages:
Improved Solubility: Attaching hydrophilic moieties like amino acids can significantly increase the water solubility of a lipophilic parent compound. mdpi.com
Enhanced Bioavailability: By improving solubility and potentially utilizing amino acid transporters, the absorption and systemic availability of the drug can be increased. mdpi.com
Targeted Delivery: Specific linkers can be designed to be cleaved by enzymes that are overexpressed in target tissues, such as tumors.
Derivatives of this compound are not limited to prodrugs. The structure serves as a key intermediate in the synthesis of various heterocyclic compounds and potential therapeutics, including anti-inflammatory agents and poly (ADP-ribose) polymerase (PARP) inhibitors. google.com
| Prodrug Strategy | Rationale | Potential Outcome |
| Amino Acid Conjugation | Increase aqueous solubility for intravenous formulation. nih.gov | Rapid and quantitative conversion to the active parent amine in vivo. nih.gov |
| Ester/Amide Linkages | Mask polar functional groups to improve membrane permeability. | Enhanced oral bioavailability. |
| Phosphate Esters | Dramatically increase water solubility. | Suitable for high-concentration parenteral formulations. |
Relevance in Targeted Drug Discovery: Scaffold for Specific Receptor and Protein Inhibitors (e.g., M1 Receptor, BET Proteins)
The molecular framework of this compound serves as a versatile scaffold for the design of targeted therapies, including inhibitors of specific receptors and proteins critical in disease pathways.
M1 Muscarinic Receptors: While direct evidence linking this compound derivatives to M1 muscarinic receptor inhibition is not yet established in major studies, the development of selective M1 receptor modulators is of high interest for treating cognitive deficits and certain cancers. nih.govnih.gov The aminophenol scaffold offers functional groups that can be elaborated to interact with the binding sites of such receptors, making it a plausible starting point for the synthesis of novel M1-targeted libraries.
BET Protein Inhibitors: A significant and direct application of this scaffold is in the development of Bromodomain and Extra-Terminal (BET) protein inhibitors. BET proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-MYC and BCL2. nih.govfrontiersin.org Inhibiting these proteins has emerged as a powerful therapeutic strategy for various cancers, particularly hematological malignancies. nih.govresearchgate.net
Notably, a closely related derivative, 2-Amino-6-bromo-4-(methylsulfonyl)phenol , has been explicitly cited in patents related to the crystalline forms of BET inhibitors. chiralen.com This demonstrates that the this compound core structure is a key component for molecules designed to fit into the acetyl-lysine binding pocket of BET bromodomains. Small molecule inhibitors displace BET proteins from chromatin, leading to the downregulation of target oncogenes, cell cycle arrest, and apoptosis in cancer cells. nih.gov
| Target | Therapeutic Rationale | Role of the Scaffold |
| M1 Muscarinic Receptor | Modulation of cholinergic pathways for cognitive enhancement or anti-proliferative effects in cancer. nih.gov | Provides a foundational structure for synthesizing novel ligands (potential area of research). |
| BET Proteins (BRD4) | Inhibition of epigenetic readers to suppress oncogene transcription in cancer and inflammation. frontiersin.orgresearchgate.net | Serves as a core structural component for potent BET inhibitors, as evidenced by its bromo-derivative. chiralen.com |
Advanced Applications in Organic Synthesis and Materials Science Involving 2 Amino 4 Methylsulfonyl Phenol
2-Amino-4-(methylsulfonyl)phenol as a Versatile Synthetic Intermediate in Organic Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and materials for sensitizers. google.com Its utility stems from the presence of distinct functional groups—amino (-NH2), hydroxyl (-OH), and methylsulfonyl (-SO2CH3)—that can undergo selective chemical reactions. This trifunctional nature allows it to be a flexible building block for creating more complex molecules. The amino and phenol (B47542) groups are particularly significant, as they can react as a base and a weak acid, respectively. chemicalbook.com These groups can be targeted in exothermic neutralization reactions to form salts and water. chemicalbook.com The compound's applications are prominent in the pharmaceutical and chemical industries, where it is used as a starting material for synthesizing new drugs, such as anti-inflammatory and antimicrobial agents, and other high-value organic chemicals. evitachem.comgoogle.com
Synthesis of Complex Organic Molecules utilizing this compound as a Building Block
The unique arrangement of functional groups on the this compound scaffold makes it an important component in the multi-step synthesis of elaborate organic molecules. Organic chemists leverage this intermediate to construct complex structures, particularly in the field of medicinal chemistry. For instance, it is a key precursor in the synthesis of certain animal antibiotics like florfenicol. evitachem.com The synthetic pathway to such complex targets often involves a series of carefully controlled reactions that modify the amino and hydroxyl groups.
A general strategy for incorporating aminophenol-type structures into larger, more complex molecules, such as those with heterocyclic rings like oxadiazoles, involves a sequence of synthetic steps. nih.gov This can include:
Protection or modification of the phenol group.
Reaction of the amino group to form an amide or a urea (B33335) derivative. nih.gov
Subsequent cyclization reactions with other reagents to build new ring systems attached to the original phenyl structure. nih.gov
This stepwise approach allows for the precise construction of target molecules with desired functionalities, where the this compound unit forms the core foundation.
Derivatization Strategies for this compound
Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a common strategy to explore new chemical space and develop new materials. The reactive sites on this compound make it an excellent candidate for various derivatization reactions.
While this compound already contains a methylsulfonyl group, further derivatization can introduce additional sulfone or sulfonamide functionalities, leading to new compounds with potentially different chemical and biological properties. researchgate.net A primary method for this is the reaction of the amino group with a sulfonyl chloride in the presence of a base. researchgate.net For example, reacting an aminophenol with a compound like 4-methylbenzenesulfonyl chloride results in the formation of a new N-S bond, creating a sulfonamide derivative. researchgate.net This type of reaction is a cornerstone in the synthesis of sulfa drugs and other medicinally important molecules. researchgate.net
| Derivative Type | General Synthetic Approach | Key Reagents |
| Sulfonamide | N-Sulfonylation of the amino group. researchgate.net | Aryl/Alkyl Sulfonyl Chloride, Base researchgate.net |
| Chromene | Three-component condensation reaction. jetir.org | Aldehyde, Malononitrile, Catalyst jetir.org |
| Azo Ligand | Diazotization of the amino group followed by coupling. researchgate.net | NaNO₂, HCl, Coupling Agent (e.g., a phenol) researchgate.net |
This interactive table outlines general strategies for synthesizing derivatives from this compound.
Chromene scaffolds are prevalent in many natural products and are of significant interest due to their wide range of biological activities. jetir.orgjocpr.com One of the most efficient methods for synthesizing 2-amino-4H-chromene derivatives is a one-pot, multi-component reaction (MCR). jetir.org This reaction typically involves the condensation of a phenol, an aldehyde, and a malononitrile, often in the presence of a catalyst. rsc.orgnih.gov In this context, this compound can serve as the phenolic component. By reacting it with various substituted aldehydes and malononitrile, a library of novel chromene derivatives incorporating the this compound moiety can be generated, each with unique structural features. jetir.org
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have been investigated as microtubule depolymerizing agents, making them of interest in cancer research. nih.gov The synthesis of these complex tricyclic systems is a significant challenge in organic chemistry. nih.gov Common synthetic strategies often involve building the pyrimidine (B1678525) ring onto a pre-existing indole (B1671886) structure or vice-versa. For example, one route involves the cyclocondensation of an appropriately substituted indole with a reagent like carbamimidic chloride hydrochloride. nih.gov Another approach utilizes indole-3-carboxaldehydes in a four-component reaction with an aldehyde, and ammonium (B1175870) iodide as a nitrogen source to construct the pyrimidine ring. mdpi.com While these scaffolds are of high interest, synthetic routes starting directly from this compound to form pyrimido[4,5-b]indoles are not prominently documented in scientific literature.
Azo compounds, characterized by the -N=N- functional group, are widely used as dyes and indicators. researchgate.net The synthesis of azo ligands from this compound is readily achievable through a classic two-step process: diazotization and azo coupling. researchgate.netajgreenchem.com
Diazotization : The primary aromatic amino group of this compound is treated with a cold solution of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This converts the amino group into a highly reactive diazonium salt. researchgate.net
Azo Coupling : The resulting diazonium salt is then immediately reacted with a coupling agent. Since the starting material also contains a phenol group, which is an activated aromatic system, intermolecular coupling could potentially occur where the diazonium salt of one molecule reacts with the phenol of another. More commonly, the diazonium salt is coupled with a different aromatic compound, such as another phenol or an aromatic amine, to produce the desired azo ligand. researchgate.net
This process allows for the incorporation of the this compound structure into larger, conjugated systems suitable for use as dyes or complexing ligands for metal ions.
Chalcone (B49325) Derivatives Derived from this compound Precursors
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and materials science. nih.govmdpi.com The synthesis of chalcone derivatives often utilizes precursors containing amino groups. While direct synthesis from this compound is a specific pathway, the general methodology involves the Claisen-Schmidt condensation. This reaction is a cornerstone for chalcone synthesis, involving the base- or acid-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative. mdpi.comnih.gov
In the context of this compound, it would first be acetylated to form an acetophenone derivative. The resulting acetophenone, bearing the amino (or a protected version) and methylsulfonyl groups, would then react with various substituted benzaldehydes. The presence of the methylsulfonyl group, an electron-withdrawing group, and the amino group, an electron-donating group, on the phenyl ring of the acetophenone precursor can influence the reactivity and the properties of the resulting chalcones.
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of an acid or, more commonly, a base catalyst. mdpi.comnih.gov The reaction proceeds through an aldol (B89426) addition followed by spontaneous dehydration to yield the α,β-unsaturated ketone structure of the chalcone.
Table 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Catalyst | General Outcome |
| Substituted Acetophenone | Substituted Benzaldehyde | Base (e.g., NaOH, KOH) or Acid | Chalcone Derivative |
Research into aminochalcones has shown that the position of the amino group can significantly affect the molecule's properties. nih.gov For instance, 4-aminochalcones have been investigated for their antioxidant activities. nih.gov The synthesis of sulfonamido-substituted chalcones, which are structurally related, involves preparing a sulfonamidoacetophenone precursor that then undergoes condensation with a benzaldehyde. nih.gov This highlights the modularity of the Claisen-Schmidt reaction for creating a diverse library of chalcone derivatives from functionalized precursors like this compound.
Development of Specific Functionalized Derivatives for Targeted Applications
The reactive amino and phenolic hydroxyl groups of this compound make it a valuable starting material for synthesizing a variety of functionalized derivatives for specific applications. smolecule.comevitachem.com Its utility as a chemical intermediate is prominent in the fields of dyes, pigments, and pharmaceuticals. google.com
The amino group can be readily diazotized and coupled with other aromatic compounds to produce azo dyes. The methylsulfonyl group, acting as an auxochrome, can modify the color and improve the fastness properties of the dye.
In medicinal chemistry, the core structure of this compound serves as a scaffold for building more complex molecules. For example, derivatives have been synthesized for their potential anti-inflammatory and immunosuppressive activities. nih.gov The synthesis of these derivatives often involves acylation, alkylation, or sulfonation of the amino or hydroxyl groups to introduce new functionalities and modulate the biological activity of the parent compound. The development of such derivatives is a key area of research for creating new therapeutic agents. nih.gov
The synthesis of functionalized derivatives can also be applied in materials science. The introduction of specific functional groups can alter the physical properties of materials, and this compound can be incorporated into polymers or other materials to impart desired characteristics. smolecule.com For example, functionalized graphene oxide has been prepared using amino sulfonic acids to create new nanocomposites for applications like drug delivery. nih.govsciforum.net
Table 2: Examples of Functionalized Derivatives and Their Applications
| Derivative Type | Synthetic Approach | Targeted Application | Reference |
| Azo Dyes | Diazotization of the amino group followed by coupling | Dyes and Pigments | google.com |
| Acylated Derivatives | Reaction with acyl chlorides or anhydrides | Pharmaceutical Intermediates | mdpi.com |
| Thiazole (B1198619) Derivatives | Reaction to form a thiazole ring structure | Anti-inflammatory and Immunosuppressive Agents | nih.gov |
Patent Literature and Academic Studies on this compound Applications
The industrial and academic interest in this compound is reflected in numerous patents and research publications. This compound is frequently cited as a crucial intermediate in the synthesis of high-value chemical products.
Patents highlight its role in various industrial processes. For instance, Chinese patent CN105566182A describes a synthetic method for 2-amino-4-(ethylsulfonyl) phenol, a closely related compound, emphasizing its importance as an intermediate for dyes, medicines, and agricultural chemicals. google.com It specifically mentions its use in synthesizing anti-inflammatory drugs and poly(ADP-ribose) polymerase (PARP) inhibitors. google.com Another patent, CN104592064A, details an improved synthesis method that increases yield and reduces waste.
Historically, Japanese patent JPH01149762A also disclosed a synthetic route for this class of compounds. google.com In the field of photographic materials, U.S. patent 3,880,661 mentions 2-amino-5-nitrophenol (B90527) derivatives, which are related structures, as important intermediates for preparing cyan couplers used in color photography. googleapis.com
Academic studies often focus on the synthesis of novel compounds derived from this compound and the evaluation of their biological activities. Research has explored its use as a precursor for compounds with potential antimicrobial and anti-inflammatory properties. evitachem.com The unique electronic properties conferred by the methylsulfonyl and amino groups make it an interesting subject for developing new molecules with specific biological targets. evitachem.comsolubilityofthings.com
Table 3: Selected Patents and Studies on this compound Applications
| Document | Focus of Application | Key Finding/Process |
| CN105566182A | Chemical Intermediate | Synthesis of 2-amino-4-(ethylsulfonyl) phenol for use in dyes and pharmaceuticals, including PARP inhibitors. google.com |
| CN104592064A | Chemical Synthesis | Describes a method to improve the yield of this compound synthesis. |
| U.S. Pat. 3,880,661 | Photographic Chemistry | Use of related aminophenol derivatives as intermediates for cyan dye couplers in photography. googleapis.com |
| Academic Studies | Medicinal Chemistry | Synthesis of derivatives with potential anti-inflammatory, immunosuppressive, and antimicrobial activities. evitachem.comnih.gov |
Environmental Fate and Ecotoxicological Considerations of 2 Amino 4 Methylsulfonyl Phenol
Environmental Persistence and Degradation Pathways of 2-Amino-4-(methylsulfonyl)phenol
This compound is a gray to brown crystalline powder that is slightly soluble in water. evitachem.com Its structure contains a phenolic hydroxyl group, an amino group, and a methylsulfonyl group attached to a benzene (B151609) ring. evitachem.com These functional groups influence its environmental behavior. The presence of the polar amino and sulfonyl groups may increase its water solubility compared to less substituted phenols. nih.gov
Potential Degradation Pathways:
Biodegradation: As a phenolic compound, this compound is expected to be susceptible to microbial degradation in soil and water. nih.gov Aerobic biodegradation of phenols by microorganisms typically involves hydroxylation to form a catechol derivative, followed by ring cleavage through either an ortho- or meta-pathway. nih.govfrontiersin.orgmdpi.comfrontiersin.org The resulting intermediates are then further metabolized and can ultimately be mineralized to carbon dioxide and water. nih.gov The presence of the amino and methylsulfonyl groups may influence the rate and specific pathway of biodegradation.
Photodegradation: Aromatic compounds can be degraded by photolysis, where sunlight provides the energy to break down the chemical structure. Phenols can react with photochemically produced hydroxyl radicals in the atmosphere and water. wikipedia.org The rate of photodegradation would depend on factors such as the intensity of sunlight and the presence of other substances in the environment that can act as photosensitizers.
Chemical Reactions: As an aromatic amine and a phenol (B47542), this compound can undergo various chemical reactions. Amines are basic and can react with acidic compounds. noaa.gov Phenols are weakly acidic and can react with bases. noaa.gov It can also undergo reactions such as sulfonation and nitration. noaa.gov
While specific degradation products of this compound have not been documented in environmental studies, the general pathways for aminophenol degradation suggest a complex series of reactions. nih.govnih.gov
Occurrence and Distribution of this compound in Environmental Matrices
There is a notable lack of published data on the measured concentrations of this compound in environmental compartments such as soil, water, sediment, or biota. Its occurrence in the environment is directly linked to the use and subsequent degradation of its parent compound, fenthion (B1672539).
Fenthion itself is known to be released into the environment through its application as a pesticide. epa.gov Once released, it undergoes degradation, potentially forming this compound among other metabolites. nih.gov The distribution of this metabolite in the environment would be governed by its physical and chemical properties.
Factors Influencing Distribution:
Solubility: Its slight solubility in water suggests it may be transported in surface waters and potentially leach through soil profiles. evitachem.com
Sorption: The extent to which it binds to soil and sediment particles (sorption) would affect its mobility. This is influenced by factors such as soil organic matter content and pH. Specific sorption coefficients for this compound are not available.
Volatility: Information on the volatility of this compound is not readily available, which would determine its potential for long-range transport in the atmosphere.
Given that fenthion metabolites can be mobile in soil, there is a potential for groundwater contamination if they are persistent and not strongly sorbed to soil particles. epa.gov The occurrence of various phenolic compounds, including those from industrial sources and pesticide degradation, has been documented in environmental surveys and human biomonitoring studies, highlighting the importance of monitoring for such compounds. nih.govnih.gov However, specific monitoring programs for this compound have not been reported.
Ecotoxicological Impact Assessments of this compound
There is a significant gap in the scientific literature regarding the ecotoxicological effects of this compound on non-target organisms. No specific studies detailing its toxicity to aquatic organisms (like fish, daphnids, or algae) or terrestrial organisms (like earthworms or birds) were found. The U.S. Environmental Protection Agency (EPA) has noted that the ecological risk assessment for pesticides should consider the impact of their metabolites. beyondpesticides.orgfrontiersin.org
The ecotoxicological profile of this compound can be inferred to some extent from the known toxicity of its chemical class.
Aromatic Amines: Aromatic amines as a class of chemicals can be highly toxic to aquatic life, with some having the potential for mutagenic effects. imrpress.com They are often classified as polar narcotics in aquatic toxicology, and their toxicity can be dependent on their hydrophobicity. imrpress.com Studies have shown that water fleas (Daphnia magna) can be particularly sensitive to some aromatic amines. nih.gov
Phenols: Phenolic compounds can also exhibit significant toxicity to aquatic organisms, including bacteria, algae, invertebrates, and fish. nih.gov The mechanism of toxicity can involve membrane damage and inhibition of enzymatic activity. wikipedia.org
Given that this compound possesses both an aromatic amine and a phenolic functional group, it is plausible that it could exert toxic effects on environmental organisms. However, without specific experimental data, any assessment of its ecotoxicological risk remains speculative. The toxicity of fenthion's degradation products is a concern, as some metabolites of organophosphate pesticides can be as toxic or even more toxic than the parent compound. nih.gov
General Ecotoxicity of Related Compounds
| Chemical Class | General Ecotoxicity | Reference(s) |
|---|---|---|
| Aromatic Amines | Can be highly toxic to aquatic organisms, with some showing mutagenic potential. Classified as polar narcotics. | nih.govimrpress.comacs.org |
| Phenols | Exhibit toxicity to a wide range of aquatic organisms, including bacteria, algae, and fish. | nih.gov |
| Fenthion (Parent Compound) | Very highly toxic to birds and highly toxic to estuarine/marine invertebrates. | epa.gov |
Future Research Directions and Unexplored Avenues for 2 Amino 4 Methylsulfonyl Phenol
Novel Synthetic Methodologies for 2-Amino-4-(methylsulfonyl)phenol and its Analogues
Current synthesis of this compound relies on established chemical routes such as the reduction of nitro-derivatives or the sulfonation of aminophenols. smolecule.com While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.
Future Avenues for Synthesis:
Green Chemistry Approaches: Development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. This could involve exploring biocatalysis or catalytic systems based on earth-abundant metals.
Enzymatic Synthesis: Utilizing enzymes to catalyze the amination or sulfonation steps could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.
Combinatorial Synthesis of Analogues: Developing high-throughput methods to synthesize a library of analogues by modifying the substituents on the aromatic ring. This would facilitate the rapid exploration of structure-activity relationships for various applications. Research into alkylating the sulfonamide group, for instance, has shown potential for improving the potency and bioavailability of related compounds. nih.gov
| Synthetic Approach | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Biocatalysis, alternative solvents, energy-efficient reactions |
| Enzymatic Synthesis | High selectivity, mild conditions | Identification of suitable enzymes, reaction optimization |
| Flow Chemistry | Enhanced control, scalability, safety | Reactor design, process parameter optimization |
| Combinatorial Synthesis | Rapid generation of diverse analogues | High-throughput reaction platforms, purification techniques |
Elucidation of Broader Biological Activities and Unidentified Molecular Targets for this compound
Derivatives of sulfonamides are known to possess a wide range of biological activities, including antimicrobial and anti-cancer properties. solubilityofthings.com While this compound has been noted for its potential as a precursor to pharmaceuticals and its own antimicrobial effects, its full biological profile is far from characterized. evitachem.com
Unexplored Biological Potential:
Expanded Antimicrobial Screening: Testing the compound and its novel analogues against a broader spectrum of pathogens, including drug-resistant bacteria, fungi, and viruses, is a critical next step.
Anticancer and Anti-inflammatory Research: Given the prevalence of the sulfonamide motif in anticancer and anti-inflammatory drugs, a systematic investigation into the efficacy of this compound in these areas is warranted. solubilityofthings.com
Enzyme Inhibition Studies: The compound can serve as a tool for studying enzyme mechanisms. evitachem.com Future work should aim to identify specific enzymes that are modulated by this molecule, potentially uncovering new therapeutic targets. The amino and phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, which can influence enzyme activity and receptor binding.
Neurological and Metabolic Disorders: Exploring the effects of this compound on targets relevant to neurological conditions or metabolic diseases could open entirely new therapeutic avenues.
Advanced Materials Science Applications Derived from this compound
The functional groups on this compound make it an interesting building block for advanced materials. The sulfonyl group can participate in hydrogen bonding, which can influence the physical properties of materials. smolecule.com
Potential Materials Science Applications:
High-Performance Polymers: Incorporation of the rigid, polar structure of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Functional Dyes and Pigments: While used in dye synthesis, future research could focus on creating "smart" dyes that respond to environmental stimuli (e.g., pH, temperature, light) for sensor applications.
Organic Electronics: The aromatic nature of the compound suggests potential for use in organic semiconductors, conductive polymers, or as a component in organic light-emitting diodes (OLEDs), once appropriately functionalized.
Specialty Coatings and Films: Its structure could be leveraged to create functional surface coatings with properties such as hydrophobicity, anti-fouling, or specific adhesion characteristics.
Computational Chemistry and AI-driven Discovery for this compound Research
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing molecular design and discovery. nih.gov These tools can significantly accelerate the exploration of this compound's potential.
De Novo Design of Analogues: AI platforms can generate novel molecular structures based on the this compound scaffold, optimized for specific properties like enhanced binding affinity to a biological target or desired material characteristics. nih.gov
Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and physicochemical properties of new analogues, streamlining the identification of the most promising candidates for synthesis and testing. nih.gov
Target Identification and Binding Simulation: Computational docking and molecular dynamics simulations can be used to screen for potential biological targets and to understand the specific molecular interactions between the compound and its binding site at an atomic level. nih.gov
| Computational Tool | Application to this compound Research | Expected Outcome |
| AI/Machine Learning | Design of novel analogues with optimized properties. | Identification of candidates with higher efficacy or better material properties. |
| Predictive Modeling | Forecasting biological activity and physicochemical properties. | Prioritization of compounds for synthesis, reducing time and cost. |
| Molecular Docking | Screening against libraries of biological targets. | Identification of previously unknown molecular targets. |
| Molecular Dynamics | Simulating the compound's interaction with targets over time. | Detailed understanding of binding mechanisms and stability. |
Integrated Omics Approaches in Biological Studies of this compound
To fully understand the biological effects of this compound, a systems-level approach is necessary. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular changes within a cell or organism upon exposure to a compound. nih.govnih.gov
Future Omics-Based Investigations:
Mechanism of Action Elucidation: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells treated with the compound, researchers can construct a detailed picture of the pathways it modulates. nih.govoeno-one.eu
Biomarker Discovery: Omics data can help identify biomarkers that indicate the compound's efficacy or potential off-target effects, which is crucial for preclinical development. taylorfrancis.com
Toxicity Pathway Analysis: These approaches can reveal potential toxicity mechanisms by identifying stress response pathways or other adverse cellular reactions, contributing to a more complete safety profile.
Comparative Omics: Comparing the omics profiles generated by this compound with those of known drugs can help predict its mode of action and potential therapeutic applications.
The integration of these multi-omics datasets facilitates a robust understanding of complex molecular mechanisms, reinforcing findings through complementary evidence from multiple biological levels. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
